(R)-Sitcp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Sitcp is a chiral compound with significant applications in various fields of science and industry It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Sitcp typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce asymmetry in the molecule during its formation. The reaction conditions often include specific temperatures, solvents, and catalysts that favor the formation of the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-Sitcp may involve large-scale chiral resolution processes or the use of biocatalysts. These methods are optimized for high yield and purity, ensuring that the ®-enantiomer is produced efficiently.

化学反应分析

Types of Reactions: ®-Sitcp undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where ®-Sitcp reacts with nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

科学研究应用

®-Sitcp has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its interactions with enzymes and other biological macromolecules.

Medicine: ®-Sitcp is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

作用机制

The mechanism of action of ®-Sitcp involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

相似化合物的比较

- (S)-Sitcp

- ®-Sitagliptin

- ®-Sitagliptin phosphate

Comparison: ®-Sitcp is unique due to its specific stereochemistry, which distinguishes it from its enantiomer (S)-Sitcp. This stereochemistry affects its reactivity and interaction with biological systems. Compared to ®-Sitagliptin and ®-Sitagliptin phosphate, ®-Sitcp may have different pharmacokinetic properties and therapeutic applications, making it a valuable compound for targeted research and development.

生物活性

(R)-Sitcp, a chiral phosphine compound, has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique biological activities. This article explores its biological activity, focusing on its mechanisms, applications in catalysis, and potential therapeutic uses.

This compound is synthesized using various methods, including chiral resolution techniques and asymmetric synthesis. Common approaches involve the use of chiral catalysts to induce asymmetry during formation. The compound's structure allows it to act as a nucleophilic organocatalyst, participating in diverse chemical reactions such as cycloaddition and substitution.

The biological activity of this compound primarily arises from its interactions with enzymes and other biological macromolecules. Its chiral nature enables it to fit into the active sites of these targets, influencing their activity through:

- Enzyme Inhibition or Activation : this compound can modulate enzymatic reactions by acting as an inhibitor or activator.

- Receptor Modulation : It may alter receptor activity, impacting cellular signaling pathways.

Applications in Research

This compound has been utilized in various scientific investigations:

- Catalysis : It serves as a catalyst in asymmetric reactions, facilitating the synthesis of complex organic molecules. For instance, it has been used in formal [4 + 2] cycloadditions to produce enantioenriched cyclic compounds with high yields and selectivity .

- Medicinal Chemistry : Research indicates potential therapeutic effects, particularly as a precursor in drug synthesis. Its ability to enhance the enantioselectivity of reactions makes it valuable for developing chiral drugs.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Asymmetric Cycloaddition Reactions :

-

Tunable Cycloaddition :

- Another investigation reported that this compound facilitated asymmetric [3 + 2] cycloaddition reactions, producing spiro-cycloadducts with high regio- and diastereoselectivity . The study provided detailed data on reaction conditions and outcomes, showcasing the versatility of this compound as a catalyst.

-

Pharmacological Potential :

- Ongoing research is exploring the pharmacological implications of this compound in drug development. Its unique properties may lead to advancements in creating novel therapeutic agents targeting specific biological pathways.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Applications | Enantioselectivity |

|---|---|---|---|

| (S)-Sitcp | Chiral Phosphine | Catalysis | Lower than this compound |

| (R)-Sitagliptin | Drug | Diabetes treatment | High |

| (R)-Sitagliptin Phosphate | Drug | Diabetes treatment | High |

This table illustrates how this compound stands out due to its specific stereochemistry and catalytic efficiency compared to its enantiomer and other related compounds.

属性

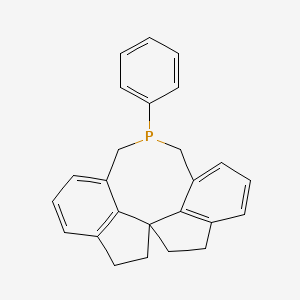

IUPAC Name |

10-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPJMVSYFGSRTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: (R)-SITCP functions as a nucleophilic organocatalyst. It achieves this by employing its phosphorus atom to initially attack the electron-deficient site of allenoates, generating a zwitterionic intermediate. This reactive species then interacts with various electrophiles, facilitating a range of cycloaddition reactions. This interaction induces chirality in the product due to the inherent chirality of the this compound catalyst. [, , , , , , ]

A: this compound has demonstrated remarkable efficacy in catalyzing various enantioselective cycloaddition reactions, including [3+2] and [4+2] cycloadditions. [, , , , , , ] Specifically, it has proven successful in:

- [4+2] Cycloaddition of Ketimines with Allenoates: This reaction provides access to tetrahydropyridines possessing a chiral tetrasubstituted carbon stereogenic center. []

- [3+2] Annulation of δ-Acetoxy Allenoates with 2-Naphthols: This reaction enables the synthesis of enantioenriched atropoisomeric furans. []

- [3+2] Cycloaddition of Benzofuranone-derived Olefins with Allenoates: This reaction allows for the highly regio-, diastereo-, and enantioselective synthesis of spiro-benzofuranones. []

- [4+3] Annulation of β'-Acetoxy Allenoates with 1C,3N-Dinucleophiles: This reaction offers a route to functionalized azepine derivatives. []

- [3+2] Annulations of δ-Acetoxy Allenoates with β-Carbonyl Amides: This reaction enables the synthesis of spirocyclic β-keto γ-lactams with excellent stereoselectivity. []

- [4+1] Spiro-annulation Reaction Using Allenyl Imide and Methylene Cyclocompounds: This reaction enables the construction of various spiro-2-cyclopenten-1-ones. []

- Dienylation of p-Quinone Methides with Allenoates: This reaction allows access to various chiral dienylated bisarylmethides with excellent enantioselectivities. []

A: A significant advantage of employing this compound is its ability to induce high enantioselectivity in the products. For instance, in the synthesis of tetrahydropyridines, enantiomeric excesses (ee) of up to 93% have been achieved. [] This characteristic makes it a powerful tool for constructing chiral molecules, which are highly sought after in fields like medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。